molecular formula C22H21NO3S2 B2677387 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine CAS No. 312594-64-2

3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine

Cat. No.: B2677387
CAS No.: 312594-64-2
M. Wt: 411.53
InChI Key: XAYAHWGBCIDFFE-UHFFFAOYSA-N
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Description

3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine is a complex organic compound featuring a thiazolidine ring, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions to attach the methoxyphenyl moiety to the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Sulfonylureas: Featuring a sulfonyl group, these compounds are used in the treatment of diabetes.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups are common in pharmaceuticals and agrochemicals.

Uniqueness

What sets 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c1-26-19-8-3-2-7-17(19)22-23(13-14-27-22)28(24,25)20-12-10-16-6-4-5-15-9-11-18(20)21(15)16/h2-8,10,12,22H,9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYAHWGBCIDFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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